![molecular formula C12H11N3O2 B1492230 Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate CAS No. 2098038-23-2](/img/structure/B1492230.png)
Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate
Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are also known to be used in the development of new drugs .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Chemical Reactions Analysis
The synthesis of these compounds involved various chemical reactions, including the use of piperazine and potassium carbonate .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Scientific Research Applications
Diabetes Management
Compounds with a pyrimidine structure have been studied for their potential in reducing blood glucose levels, which can be beneficial in treating disorders like hyperglycemia, type 1 diabetes, and other related conditions .
Anti-tubercular Agents
Pyrimidine derivatives have been explored for their viability as anti-tubercular agents, with studies measuring cell viability through in vitro assays to determine IC50 values from dose-response curves .
Textile Dyeing
Some pyrimidine compounds have been used in the synthesis of azo dyes, which are then applied to polyester and polyamide fibers, indicating their utility in the textile industry .
Biological Significance
The chemistry and biological significance of pyrimidine analogs have been extensively reviewed, highlighting their importance in various biological systems .
Neuroprotective Activities
Certain pyrimidine-based compounds have shown significant neuroprotective activities, which could be leveraged in developing treatments for neurological disorders .
Anti-fibrotic Activities
Research has identified pyrimidine derivatives that exhibit anti-fibrotic activities, potentially offering therapeutic options for fibrotic diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-pyridin-3-ylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)11-6-10(14-8-15-11)9-4-3-5-13-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGJXBOSJARZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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